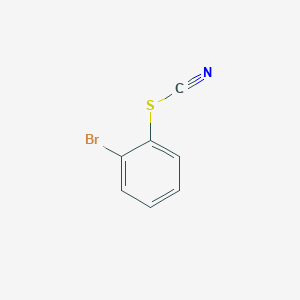

2-Bromophenylthiocyanate

Description

This compound is of interest in organic synthesis, particularly in nucleophilic substitution reactions and as a precursor for pharmaceuticals or agrochemicals.

Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl) thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS/c8-6-3-1-2-4-7(6)10-5-9/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLCJPXYKGCEIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)SC#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

4-Bromo-2-chlorophenyl Isothiocyanate (CAS 98041-69-1)

- Structure : Bromine at the para position, chlorine at the ortho position, and an isothiocyanate (-N=C=S) group.

- Key Data: Purity: 100% concentration (as per safety data sheets) . Hazards: No specific hazards reported, though standard precautions for isothiocyanates (e.g., irritant properties) apply.

- The isothiocyanate group differs from thiocyanate in bonding (N vs. S connectivity), altering its stability and interaction with nucleophiles .

[2-(4-Bromophenyl)-2-oxoethyl] Thiocyanate (CAS 65679-14-3)

- Structure : A ketone group (-CO-) adjacent to the thiocyanate moiety on a 4-bromophenyl backbone.

- Key Data :

- Comparison : The ketone group introduces polarity, improving solubility in polar solvents (e.g., acetone or DMSO) compared to 2-bromophenylthiocyanate. The para-bromine position reduces steric hindrance, facilitating reactions at the thiocyanate site .

2-(5-Bromo-2-hydroxyphenyl)-2-oxoethyl Thiocyanate (C₉H₆BrNO₂S)

- Structure : Hydroxyl (-OH) and bromine substituents on the phenyl ring, with a ketone-thiocyanate side chain.

- Key Data: Source: Listed in the Handbook of Hydroxyacetophenones for synthesis and physical properties .

- Comparison: The hydroxyl group enables hydrogen bonding, increasing melting points and thermal stability relative to non-hydroxylated analogs like this compound.

Tabulated Comparison of Key Properties

| Compound Name | CAS Number | Substituents | Functional Groups | Purity/Concentration | Notable Properties |

|---|---|---|---|---|---|

| This compound | N/A | Br (ortho) | -SCN | N/A | Hypothesized high electrophilicity |

| 4-Bromo-2-chlorophenyl Isothiocyanate | 98041-69-1 | Br (para), Cl (ortho) | -N=C=S | 100% | Enhanced reactivity due to Cl |

| [2-(4-Bromophenyl)-2-oxoethyl] Thiocyanate | 65679-14-3 | Br (para), -CO- | -SCN | 96–98% | High polarity, commercial availability |

| 2-(5-Bromo-2-hydroxyphenyl)-2-oxoethyl Thiocyanate | N/A | Br (meta), -OH (ortho), -CO- | -SCN | N/A | Chelation capability, thermal stability |

Notes and Limitations

Data Gaps : Direct experimental data on this compound (e.g., melting point, NMR spectra) are absent in the provided evidence; inferences rely on structural analogs.

Commercial Availability : [2-(4-Bromophenyl)-2-oxoethyl] thiocyanate is widely supplied (96–98% purity), whereas this compound’s availability remains unclear .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.